cypate-[(RGD)3-NH2]2
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Overview
Description
Cypate-[(RGD)3-NH2]2 is a compound that combines the near-infrared fluorescent dye Cypate with three arginine-glycine-aspartic acid (RGD) peptides. This compound is designed for targeted imaging and therapy, particularly in cancer research. The RGD peptides are known for their high affinity to integrin receptors, which are overexpressed in various tumor cells, making this compound highly effective for tumor targeting and imaging.
Preparation Methods
The synthesis of Cypate-[(RGD)3-NH2]2 involves the conjugation of Cypate with RGD peptides. The process typically starts with the preparation of Cypate, a cyanine dye, followed by the attachment of RGD peptides through amide bond formation. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bonds. The final product is purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Cypate-[(RGD)3-NH2]2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.
Substitution: The RGD peptides can be substituted with other peptides or molecules to alter the targeting specificity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Cypate-[(RGD)3-NH2]2 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in cell imaging to visualize integrin receptor expression and distribution.
Medicine: Utilized in tumor imaging and targeted therapy, particularly for cancers that overexpress integrin receptors.
Industry: Applied in the development of diagnostic tools and therapeutic agents for cancer treatment
Mechanism of Action
The mechanism of action of Cypate-[(RGD)3-NH2]2 involves the binding of the RGD peptides to integrin receptors on the surface of tumor cells. This binding facilitates the internalization of the compound into the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of Cypate enables non-invasive imaging of tumors, while the RGD peptides enhance the specificity and efficacy of the targeting .
Comparison with Similar Compounds
Cypate-[(RGD)3-NH2]2 is unique due to its combination of near-infrared fluorescence and high affinity for integrin receptors. Similar compounds include:
Cypate-RGD-NH2: A monomeric version with lower binding affinity.
Cypate-[(RGD)2-NH2]2: A dimeric version with intermediate binding affinity.
Cypate-[(RGD)4-NH2]2: A tetrameric version with higher binding affinity. The uniqueness of this compound lies in its optimal balance of binding affinity and fluorescence properties, making it highly effective for tumor targeting and imaging
Properties
Molecular Formula |
C112H161N40O32+ |
---|---|
Molecular Weight |
2579.7 g/mol |
IUPAC Name |
(2R)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[3-[(2E)-2-[(2E,4E,6E)-7-[3-[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[2-[[(1R)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoylamino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C112H160N40O32/c1-111(2)75(151(73-34-32-57-20-10-12-22-59(57)91(73)111)43-36-79(155)139-61(24-14-37-127-105(115)116)93(171)133-50-80(156)141-67(46-87(163)164)99(177)147-63(26-16-39-129-107(119)120)95(173)135-52-82(158)143-69(48-89(167)168)101(179)149-65(28-18-41-131-109(123)124)97(175)137-54-84(160)145-71(103(181)182)44-77(113)153)30-8-6-5-7-9-31-76-112(3,4)92-60-23-13-11-21-58(60)33-35-74(92)152(76)56-86(162)140-62(25-15-38-128-106(117)118)94(172)134-51-81(157)142-68(47-88(165)166)100(178)148-64(27-17-40-130-108(121)122)96(174)136-53-83(159)144-70(49-90(169)170)102(180)150-66(29-19-42-132-110(125)126)98(176)138-55-85(161)146-72(104(183)184)45-78(114)154/h5-13,20-23,30-35,61-72H,14-19,24-29,36-56H2,1-4H3,(H51-,113,114,115,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,153,154,155,156,157,158,159,160,161,162,163,164,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184)/p+1/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI Key |
RXCTZKKSKSPTFA-PRPZEPFNSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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